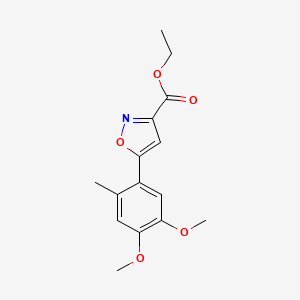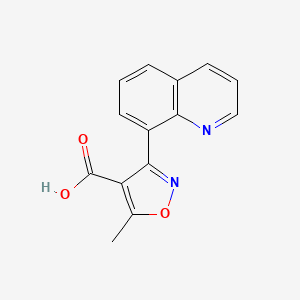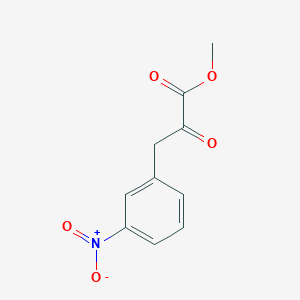
Methyl 3-(3-nitrophenyl)-2-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3-nitrophenyl)-2-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group attached to a propanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-(3-nitrophenyl)-2-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-nitrophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(3-nitrophenyl)-2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium hydroxide, water.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 3-Aminophenyl-2-oxopropanoate.
Reduction: 3-(3-Nitrophenyl)propanoic acid.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Methyl 3-(3-nitrophenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3-(3-nitrophenyl)-2-oxopropanoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. These interactions can lead to the modulation of enzyme activity and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(4-nitrophenyl)-2-oxopropanoate: Similar structure but with the nitro group in the para position.
Ethyl 3-(3-nitrophenyl)-2-oxopropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-(3-chlorophenyl)-2-oxopropanoate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Methyl 3-(3-nitrophenyl)-2-oxopropanoate is unique due to the specific positioning of the nitro group, which influences its reactivity and interactions with other molecules. This positioning can lead to distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
232266-91-0 |
|---|---|
Formule moléculaire |
C10H9NO5 |
Poids moléculaire |
223.18 g/mol |
Nom IUPAC |
methyl 3-(3-nitrophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C10H9NO5/c1-16-10(13)9(12)6-7-3-2-4-8(5-7)11(14)15/h2-5H,6H2,1H3 |
Clé InChI |
YXFKBWRBRCYUMP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=O)CC1=CC(=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


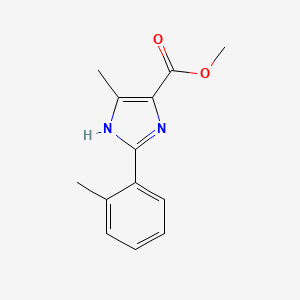
![1-[(2,2-Difluorocyclopropyl)methyl]-4-ethynylpyrazole](/img/structure/B13692200.png)
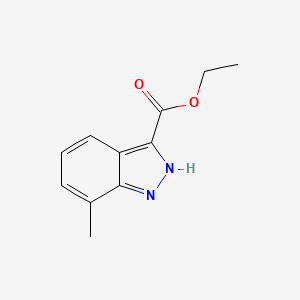
![1,3-Bis[4-(allyloxy)phenyl]-3-hydroxy-2-propen-1-one](/img/structure/B13692207.png)
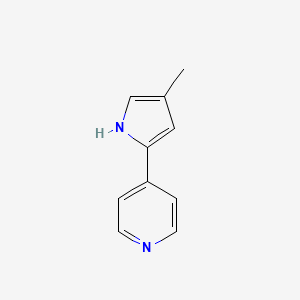
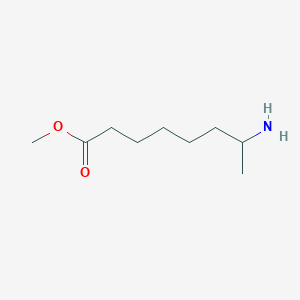
![4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid](/img/structure/B13692232.png)
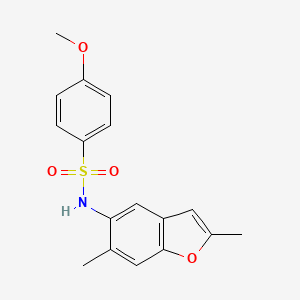
![Benzenamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B13692236.png)
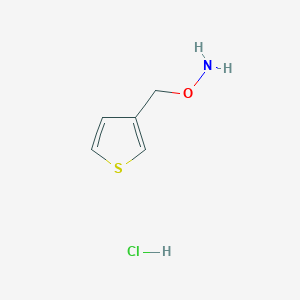
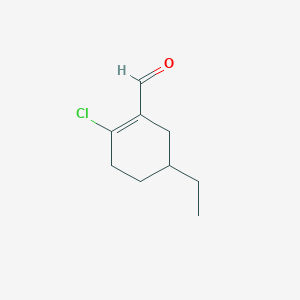
![1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid](/img/structure/B13692276.png)
